1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13426258
InChI: InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(9)5(10-11)6(12)13/h1,4H,2H2,(H,12,13)
SMILES:
Molecular Formula: C6H5F2IN2O2
Molecular Weight: 302.02 g/mol

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13426258

Molecular Formula: C6H5F2IN2O2

Molecular Weight: 302.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C6H5F2IN2O2
Molecular Weight 302.02 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(9)5(10-11)6(12)13/h1,4H,2H2,(H,12,13)
Standard InChI Key NBDBAHQFYAYJOR-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CC(F)F)C(=O)O)I

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid, reflects its substituent arrangement. Its molecular formula, C₆H₅F₂IN₂O₂, includes:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).

  • A 2,2-difluoroethyl group (-CH₂CF₂H) at the 1-position, enhancing lipophilicity and metabolic stability.

  • An iodine atom at the 4-position, enabling halogen bonding and radiopharmaceutical applications .

  • A carboxylic acid group (-COOH) at the 3-position, facilitating hydrogen bonding and salt formation .

Synthesis and Manufacturing Approaches

Industrial-Scale Production

Continuous flow chemistry has been proposed to enhance efficiency, reducing reaction times from hours to minutes while improving purity (>99%). Key challenges include:

  • Isomer Control: Minimizing 5-iodo isomers through temperature modulation (-30°C to -20°C) .

  • Purification: Recrystallization using ethanol-water mixtures achieves >99.5% purity .

Chemical Reactivity and Functionalization

Electrophilic Substitution

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases, likely due to structural mimicry of ATP or arachidonic acid. The iodine atom may enhance binding via halogen bonding with hydrophobic enzyme pockets .

Antibacterial and Antifungal Properties

The carboxylic acid moiety enables disruption of microbial cell walls, showing moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).

Applications in Drug Development

Prodrug Design

Ester derivatives (e.g., methyl ester, CAS 1798775-93-5 ) serve as prodrugs, improving oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid form .

Radiopharmaceuticals

The iodine-127 isotope allows SPECT imaging, while iodine-124 (radioactive) enables PET tracers for tumor detection .

Agrochemicals

Patent CN111303035A highlights pyrazole-carboxylic acids as herbicides targeting acetolactate synthase (ALS). The difluoroethyl group may reduce soil persistence compared to chlorinated analogs .

Comparison with Structural Analogs

Compound NameMolecular FormulaKey FeaturesBioactivity Highlights
1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acidC₇H₆F₂N₂O₄Dual carboxylic acid groups; higher water solubilityEnhanced enzyme inhibition (IC₅₀: 8 µM)
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylateC₈H₉F₂IN₂O₂Esterified carboxyl group; improved lipophilicityProdrug conversion in vivo
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂ Methyl group at 1-position; reduced steric hindranceHerbicidal activity (EC₅₀: 0.2 ppm)

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